molecular formula C15H16N2O B008771 3-amino-N-(3,4-dimethylphenyl)benzamide CAS No. 102630-89-7

3-amino-N-(3,4-dimethylphenyl)benzamide

Cat. No. B008771
CAS RN: 102630-89-7
M. Wt: 240.3 g/mol
InChI Key: HCRWFSZDROXVOQ-UHFFFAOYSA-N
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Description

“3-amino-N-(3,4-dimethylphenyl)benzamide” is a chemical compound with the molecular formula C15H16N2O . It is a crucial building block of many drug candidates .


Synthesis Analysis

The synthesis of “3-amino-N-(3,4-dimethylphenyl)benzamide” can be achieved through a continuous flow microreactor system . The compound is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process involves parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .


Molecular Structure Analysis

The molecular structure of “3-amino-N-(3,4-dimethylphenyl)benzamide” is represented by the InChI code 1S/C15H16N2O/c1-10-6-7-14 (8-11 (10)2)17-15 (18)12-4-3-5-13 (16)9-12/h3-9H,16H2,1-2H3, (H,17,18) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-amino-N-(3,4-dimethylphenyl)benzamide” are complex due to the presence of two amine groups in different chemical environments . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .


Physical And Chemical Properties Analysis

The molecular weight of “3-amino-N-(3,4-dimethylphenyl)benzamide” is 240.3 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Systems

3-amino-N-(3,4-dimethylphenyl)benzamide can be used as a starting material for the synthesis of a variety of heterocyclic systems . For example, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Synthesis of Pyrimidine Skeleton

The pyrimidine skeleton is commonly found in pharmaceuticals, fungicides, and herbicides . N-substituted β-alanines, such as 3-amino-N-(3,4-dimethylphenyl)benzamide, have been shown to be versatile starting materials for the synthesis of this skeleton .

Synthesis of Dihydropyrimidinedione and its Analogues

A series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .

Synthesis of 1,4,5,6-Tetrahydropyridone

The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Continuous Synthesis in Microflow System

A continuous flow microreactor system was developed to synthesize 3-amino-N-(3,4-dimethylphenyl)benzamide and determine intrinsic reaction kinetics parameters . This process is efficient and practical, providing a yield of 85.7% within 10 minutes .

Kinetics Study in Microflow System

The kinetics of the reaction involving 3-amino-N-(3,4-dimethylphenyl)benzamide was studied in a microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Future Directions

The future directions of “3-amino-N-(3,4-dimethylphenyl)benzamide” could involve its use in proteomics research , as well as the optimization of its synthesis process for improved yield and selectivity .

properties

IUPAC Name

3-amino-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRWFSZDROXVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429189
Record name 3-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3,4-dimethylphenyl)benzamide

CAS RN

102630-89-7
Record name 3-amino-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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